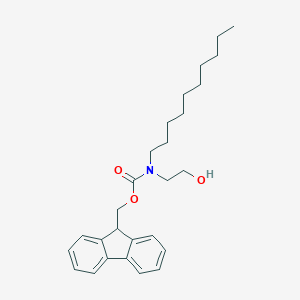

9H-fluoren-9-ylmethyl N-decyl-N-(2-hydroxyethyl)carbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

9H-fluoren-9-ylmethyl N-decyl-N-(2-hydroxyethyl)carbamate is a chemical compound with the molecular formula C27H37NO3 and a molecular weight of 423.59 g/mol . This compound is known for its unique structure, which combines a decyl chain, a hydroxyethyl group, and a fluorenylmethyl ester. It is used in various scientific research applications due to its interesting chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 9H-fluoren-9-ylmethyl N-decyl-N-(2-hydroxyethyl)carbamate typically involves the reaction of decylamine with 2-hydroxyethyl isocyanate to form the corresponding carbamate. This intermediate is then reacted with 9H-fluoren-9-ylmethyl chloroformate to yield the final product . The reaction conditions often require the use of anhydrous solvents and inert atmosphere to prevent moisture from interfering with the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified using techniques such as recrystallization or chromatography .

Análisis De Reacciones Químicas

Types of Reactions

9H-fluoren-9-ylmethyl N-decyl-N-(2-hydroxyethyl)carbamate undergoes various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

Reduction: The ester group can be reduced to form an alcohol.

Substitution: The fluorenylmethyl ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of carbonyl compounds.

Reduction: Formation of alcohols.

Substitution: Formation of substituted fluorenylmethyl esters.

Aplicaciones Científicas De Investigación

9H-fluoren-9-ylmethyl N-decyl-N-(2-hydroxyethyl)carbamate is used in various scientific research applications, including:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: In the study of enzyme-substrate interactions and protein modifications.

Medicine: Potential use in drug development and as a probe for studying biological pathways.

Industry: Used in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 9H-fluoren-9-ylmethyl N-decyl-N-(2-hydroxyethyl)carbamate involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with biological molecules, while the fluorenylmethyl ester group can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

Comparación Con Compuestos Similares

Similar Compounds

(9H-Fluoren-9-yl)methyl (2-hydroxyethyl)(methyl)carbamate: Similar structure but with a methyl group instead of a decyl chain.

(9H-Fluoren-9-yl)methyl (2-(2-hydroxyethoxy)ethyl)carbamate: Contains an additional ethoxy group.

Uniqueness

9H-fluoren-9-ylmethyl N-decyl-N-(2-hydroxyethyl)carbamate is unique due to its long decyl chain, which imparts distinct hydrophobic properties. This makes it particularly useful in applications where hydrophobic interactions are important .

Actividad Biológica

9H-fluoren-9-ylmethyl N-decyl-N-(2-hydroxyethyl)carbamate is a synthetic organic compound with the molecular formula C27H37NO3 and a molecular weight of approximately 421.57 g/mol. Its structure includes a fluorenyl group, a carbamate functional group, and a decyl chain, which contribute to its unique biological properties and potential applications in pharmaceuticals and materials science.

The compound exhibits significant hydrophobic characteristics due to the decyl chain, while the fluorenyl moiety allows for various chemical interactions, including π-π stacking with aromatic residues in proteins. This dual functionality enhances its potential for therapeutic applications.

Antimicrobial Properties

Research indicates that compounds related to this compound exhibit notable antibacterial activity . For instance, derivatives of this compound have been explored in antibiotic development, particularly concerning vancomycin-related agents. The unique structural features may enhance interactions with biological targets, improving efficacy in therapeutic applications.

A study conducted on similar compounds demonstrated varying levels of antimicrobial activity against multidrug-resistant strains. The minimum inhibitory concentrations (MICs) for certain derivatives were found to be higher than 256 μg/mL against Gram-positive bacteria and fungi, indicating some effectiveness against specific microbial strains .

Interaction Studies

Preliminary studies have suggested that this compound can bind effectively to biological macromolecules. The fluorenyl moiety facilitates interactions that may lead to enhanced biological activity. Further investigations are necessary to elucidate the specific mechanisms by which this compound interacts with target molecules .

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Fluorenyl Moiety : The fluorenyl group is synthesized through traditional organic reactions involving phenolic compounds.

- Carbamate Formation : The carbamate functional group is introduced via reaction with appropriate amines under controlled conditions.

- Decyl Chain Attachment : The decyl chain is added through alkylation reactions which enhance the hydrophobic properties of the compound.

Case Studies

Several studies have focused on the biological activity of similar compounds, highlighting their potential in drug development:

- Antibiotic Development : Research has shown that derivatives of carbamates can serve as effective antibiotics against resistant bacterial strains.

- Cancer Research : Compounds with similar structures have been evaluated for their anticancer properties, demonstrating significant cytotoxic effects in vitro against various cancer cell lines .

Comparative Analysis

The following table summarizes some structurally similar compounds and their unique features:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 9H-fluoren-9-ylmethyl N-decyl-N-(2-oxoethyl)carbamate | C27H35NO3 | Contains an oxo group instead of a hydroxyl group |

| Decyl(2-hydroxyethyl)-carbamic acid 9H-fluoren-9-ylmethyl ester | C27H37NO3 | Lacks the amine functionality present in carbamate |

| 4-(N-decyl-N-(2-hydroxyethyl)carbamoyl)phenol | C19H31N3O3 | Features a phenolic structure instead of fluorenyl |

Propiedades

IUPAC Name |

9H-fluoren-9-ylmethyl N-decyl-N-(2-hydroxyethyl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H37NO3/c1-2-3-4-5-6-7-8-13-18-28(19-20-29)27(30)31-21-26-24-16-11-9-14-22(24)23-15-10-12-17-25(23)26/h9-12,14-17,26,29H,2-8,13,18-21H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJILTKKYTDZGGB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCN(CCO)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H37NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00514172 |

Source

|

| Record name | (9H-Fluoren-9-yl)methyl decyl(2-hydroxyethyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00514172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

423.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

239088-19-8 |

Source

|

| Record name | (9H-Fluoren-9-yl)methyl decyl(2-hydroxyethyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00514172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.